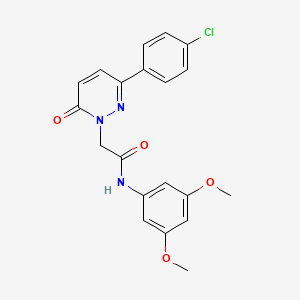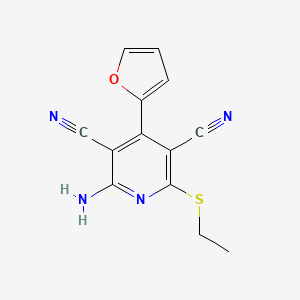![molecular formula C19H17FN2O3 B5666566 (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5666566.png)
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group and a methoxy-methylphenyl group attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins, thereby influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[(4-methyl-2-[(4-trifluoromethyl)phenyl]-5-thiazolyl)methylthio]phenoxyacetic acid: This compound shares structural similarities with (5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione, particularly in the presence of aromatic groups and heterocyclic cores.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12-9-13(7-8-17(12)25-2)10-16-18(23)22(19(24)21-16)11-14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,21,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYJREIUXQJBKR-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)
![1-[2-(3-Methylphenoxy)ethyl]imidazolidine-2-thione](/img/structure/B5666491.png)


![4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5666521.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide](/img/structure/B5666524.png)
![Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate](/img/structure/B5666528.png)
![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)

![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)

![1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5666572.png)
![2-ethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5666580.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide](/img/structure/B5666585.png)
